N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
(1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone affects the endocannabinoid system by increasing the levels of 2-AG . This leads to the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including mood regulation, appetite, pain sensation, and inflammation .
Pharmacokinetics
It has been observed that the compound binds to magl in a time- and dose-dependent manner
Result of Action
The action of (1-(4-Fluorophenyl)cyclopropyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . High doses of the compound can induce hippocampal synaptic depression and alter sleep onset .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(4-fluorophenyl)cyclopropanecarbonyl chloride, which is then reacted with azetidine-3-amine to form the intermediate N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}amine. This intermediate is subsequently coupled with pyrimidine-2-amine under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(4-chlorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
- N-{1-[1-(4-bromophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
- N-{1-[1-(4-methylphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine
Uniqueness
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-13-4-2-12(3-5-13)17(6-7-17)15(23)22-10-14(11-22)21-16-19-8-1-9-20-16/h1-5,8-9,14H,6-7,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPOUBKDIBTUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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